
2-(4-Octylphenyl)ethanol
Overview
Description
2-(4-Octylphenyl)ethanol is an organic compound with the chemical formula C16H26OThis compound is characterized by its octyl and phenyl functional groups, making it a valuable substance in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Octylphenyl)ethanol typically involves the synthesis of a Grignard reagent. The process includes the following steps :
Synthesis of Grignard Reagent: Octyl halide (R1-X1, where X1 is halogen) is reacted with magnesium powder in anhydrous ether or tetrahydrofuran (THF) to form the Grignard reagent (R1-Mg-X1).
Alkylation Reaction: The Grignard reagent is then reacted with phenethyl alcohol (R2-CH2-X2, where X2 is halogen) to produce this compound (R2-CH2-R1).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and lower cost. The process involves controlling the reaction temperature and minimizing by-products to achieve efficient production .
Chemical Reactions Analysis
2-(4-Octylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
Surfactant Applications
Nonionic Surfactants
2-(4-Octylphenyl)ethanol is primarily utilized in the production of nonionic surfactants, particularly octylphenol ethoxylates (OPEs). These surfactants are widely used in household and industrial cleaning products due to their effective emulsifying and wetting properties.
Surfactant Type | Chemical Structure | Applications |
---|---|---|
Octylphenol Ethoxylate | C₁₅H₂₄O₃ (general formula) | Cleaning agents, detergents, emulsifiers |
Nonylphenol Ethoxylate | C₁₅H₂₄O₃ (similar structure) | Personal care products, industrial cleaners |
Case Study: Environmental Impact Assessment
A comprehensive assessment of octylphenol and its ethoxylates indicated that they are prevalent in various consumer products, accounting for approximately 80-85% of surfactant production. Their effectiveness as surfactants makes them integral to formulations in cosmetics and cleaning agents .
Pharmaceutical Applications
This compound has been investigated for its role as a pharmacological agent. It serves as a precursor in synthesizing compounds that modulate sphingosine-1-phosphate (S1P) receptors, which are crucial in treating immune disorders.
Pharmaceutical Formulations
Recent patents highlight the use of 2-(4-octylphenyl)ethyl derivatives in pharmaceutical compositions aimed at targeting S1P receptors. These formulations have shown promise in clinical settings for managing conditions such as multiple sclerosis .
Compound Type | Mechanism of Action | Therapeutic Use |
---|---|---|
S1P Receptor Modulators | Modulation of immune responses | Treatment of autoimmune diseases |
Octylphenol Derivatives | Influence on cell signaling pathways | Potential treatment for cancer |
Agrochemical Applications
In the agrochemical sector, this compound is utilized as an emulsifier and dispersant in pesticide formulations. Its ability to enhance the solubility of active ingredients improves the efficacy of pesticide applications.
Case Study: Pesticide Formulation Efficiency
Research indicates that incorporating octylphenol ethoxylates into pesticide formulations enhances their stability and effectiveness. These surfactants help in reducing surface tension, allowing for better coverage and penetration of the active ingredients on plant surfaces .
Agrochemical Application | Functionality | Benefits |
---|---|---|
Pesticide Formulations | Emulsification and dispersion | Increased efficacy and reduced runoff |
Herbicide Applications | Enhances active ingredient solubility | Improved absorption by target plants |
Mechanism of Action
The mechanism of action of 2-(4-Octylphenyl)ethanol involves its interaction with cell membranes due to its amphiphilic properties. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound may also interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
2-(4-Octylphenyl)ethanol can be compared with other similar compounds such as:
4-Octylphenol: Similar in structure but lacks the ethanol group, making it less versatile in certain reactions.
4-Octylbenzene: Lacks the hydroxyl group, limiting its reactivity compared to this compound.
4-Octylphenyl acetate: Contains an ester group instead of a hydroxyl group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of octyl and phenyl groups along with the hydroxyl functionality, making it a versatile compound in various chemical and industrial applications.
Biological Activity
2-(4-Octylphenyl)ethanol, a compound with the chemical formula CHO, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.
- IUPAC Name: this compound
- CAS Number: 162358-05-6
- Molecular Weight: 250.39 g/mol
- Structure: The compound features a long hydrophobic octyl chain attached to a phenolic structure, contributing to its unique properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the PI3K/Akt pathway .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
PC-3 (Prostate Cancer) | 12.5 | Cell cycle arrest |
HeLa (Cervical Cancer) | 18.0 | Modulation of PI3K/Akt signaling |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Bacillus subtilis | 0.8 mg/mL |
The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress-related damage. Various assays, including DPPH scavenging and FRAP assays, have been employed to assess its antioxidant capacity.
Table 3: Antioxidant Activity Results
Assay Type | EC50 Value (mg/mL) |
---|---|
DPPH Scavenging | 11.7 |
FRAP | 9.5 |
These findings suggest that this compound may play a role in protecting cells from oxidative damage, which is significant for both health maintenance and disease prevention .
The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Cell Membrane Interaction: The hydrophobic octyl chain facilitates integration into lipid membranes, affecting membrane fluidity and permeability.
- Enzyme Inhibition: The phenolic hydroxyl group may interact with enzymes involved in metabolic pathways, leading to altered cellular responses.
- Signal Transduction Modulation: The compound can influence key signaling pathways that regulate cell survival and proliferation.
Case Studies
- Study on Cancer Cell Lines: A detailed investigation involving MCF-7 and PC-3 cell lines showed that treatment with varying concentrations of this compound resulted in dose-dependent reductions in cell viability and increased markers of apoptosis.
- Antimicrobial Efficacy Assessment: A series of experiments demonstrated that the compound effectively inhibited the growth of MRSA strains at low concentrations, indicating its potential as an alternative antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Octylphenyl)ethanol, and how can reaction conditions be optimized?
this compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. A typical method involves reacting 4-octylphenol with ethylene oxide under basic conditions. Optimization includes adjusting catalyst concentration (e.g., anhydrous potassium carbonate), reaction time, and temperature. For example, refluxing in ethanol at 80–100°C for 6–8 hours ensures high yields . Monitoring reaction progress via TLC or GC-MS is critical to avoid side products like ethoxylated derivatives.
Q. What analytical techniques are suitable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl group at δ 1.5–2.0 ppm).
- Mass spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 262 for [M+H]⁺) and fragmentation patterns.
- Chromatography (HPLC/GC) : Quantifies purity using reverse-phase C18 columns or capillary GC with flame ionization detection .
- FT-IR : Validates functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C-O at 1050–1250 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should evaluate:
- Thermal degradation : Accelerated aging at 40–60°C for 4–12 weeks, monitored via HPLC.
- Photostability : Exposure to UV light (300–400 nm) in quartz cells, with degradation products analyzed by LC-MS .
- pH sensitivity : Incubation in buffered solutions (pH 3–9) to assess hydrolysis.
Advanced Research Questions
Q. How does this compound interact with biological systems, particularly in endocrine disruption studies?
The compound’s alkylphenol structure suggests potential estrogenic activity. In vitro assays (e.g., ERα/β binding assays, MCF-7 cell proliferation) can quantify receptor affinity. Comparative studies with nonylphenol show octylphenol derivatives often exhibit 30–50% lower potency due to shorter alkyl chains, but environmental persistence may amplify effects . Metabolite profiling via LC-HRMS is recommended to identify bioactive derivatives like sulfated or glucuronidated forms .
Q. What methodologies are effective for detecting this compound in environmental matrices?
- Solid-phase extraction (SPE) : Use C18 or polymer-based cartridges for water samples, with recoveries >85% .
- GC-MS/MS : Derivatize with BSTFA to enhance volatility; LODs ≤ 0.1 ng/L in sediment .
- Biosensors : Aptamer-based platforms for real-time monitoring in wastewater, achieving selectivity against nonylphenol .
Q. How can conflicting data on environmental persistence and toxicity be reconciled?
Discrepancies arise from isomer variability (e.g., branched vs. linear alkyl chains) and matrix effects. Solutions include:
- Isomer-specific analysis : Employ chiral columns or ion mobility spectrometry to resolve structural analogs .
- Ecotoxicological modeling : Use QSAR models to predict biodegradation half-lives (e.g., 20–60 days in aerobic soils) and bioaccumulation factors (BCF ≈ 150–300) .
Q. What strategies mitigate experimental artifacts in pharmacological studies?
- Impurity profiling : Synthesize batches with ≥98% purity (via preparative HPLC) to exclude ethoxylated byproducts.
- Vehicle controls : Use ethanol or DMSO at ≤0.1% to avoid solvent-induced cytotoxicity .
- Metabolic stability assays : Incubate with liver microsomes to identify phase I/II metabolites that may confound activity .
Q. Methodological Challenges and Solutions
Q. How can researchers improve the selectivity of synthetic protocols to minimize ethoxylated byproducts?
- Catalyst screening : Transition from K₂CO₃ to milder bases (e.g., CsF) to reduce ethoxylation.
- Stepwise addition : Introduce ethylene oxide gradually to control exothermic reactions.
- In situ monitoring : Use inline FT-IR to track hydroxyl group consumption and terminate reactions at ~90% conversion .
Q. What advanced computational tools predict the compound’s environmental fate?
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to forecast metabolic pathways.
- Fugacity modeling : Estimate partitioning coefficients (e.g., log Kₒw = 4.2) to predict accumulation in aquatic vs. terrestrial systems .
Properties
IUPAC Name |
2-(4-octylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVAWTAMOZOVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461974 | |
Record name | 2-(4-octylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162358-05-6 | |
Record name | 2-(4-octylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-octylphenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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